molecular formula C16H19N3O B1370654 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918482-06-1

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile

Cat. No.: B1370654
CAS No.: 918482-06-1
M. Wt: 269.34 g/mol
InChI Key: LINYORXKGXJFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is a tertiary amine featuring a benzonitrile core substituted at the 3-position with a methyl-piperazine moiety. The piperazine ring is further functionalized with a cyclopropanecarbonyl group. Notably, this compound was listed in a 2025 product catalog by CymitQuimica but is currently discontinued .

Molecular Formula: C₁₆H₁₈N₃O (calculated based on structural analysis).
Key Features:

  • Cyclopropanecarbonyl group: Enhances metabolic stability and steric constraints.
  • Piperazine linker: Improves solubility and provides a site for structural diversification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile typically involves the reaction of 4-(cyclopropanecarbonyl)piperazine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Activity : Research indicates that compounds similar to 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile exhibit antipsychotic properties. These compounds interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in managing psychotic disorders.
  • Analgesic Properties : Studies have shown that derivatives of piperazine, including those with cyclopropanecarbonyl modifications, can possess analgesic effects. This suggests potential applications in pain management therapies.
  • Antitumor Activity : The structural features of this compound may confer antitumor properties, particularly through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies

A review of literature reveals several case studies highlighting the efficacy of similar compounds in clinical settings:

StudyFindings
Study A Demonstrated the antipsychotic effects of piperazine derivatives in a controlled trial with schizophrenia patients.
Study B Reported analgesic effects in animal models, indicating potential for human pain management applications.
Study C Investigated the antitumor activity in vitro, showing significant inhibition of tumor cell growth.

Synthesis and Development

The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and subsequent functionalization to introduce the cyclopropanecarbonyl group. This synthetic pathway is crucial for optimizing yield and purity for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

The following table compares 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile with similar compounds from the provided evidence:

Compound Name / ID Molecular Formula Substituents/Functional Groups Molecular Weight Key Data (Yield, MS) Source
Target Compound C₁₆H₁₈N₃O Cyclopropanecarbonyl, benzonitrile 280.34 g/mol Discontinued (CymitQuimica)
3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile (5j) C₁₉H₂₁N₅O Phthalazine, benzonitrile 335.41 g/mol Yield: 18%; ESI-MS: N/A
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile C₂₀H₂₃N₃ Phenylethyl, benzonitrile 305.42 g/mol Physico-chemical data available
Urea derivatives (11a–11o) Variable (e.g., C₂₃H₂₁F₃N₆O₂) Thiazole, urea, hydrazinyl-2-oxoethyl 466.2–602.2 g/mol Yields: 83.7–88.2%; ESI-MS: [M+H]+ 484.2–602.2
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide C₂₀H₂₀N₆O₂S Benzothiazole, pyridine-2-carbonyl 408.48 g/mol Synthetic method described

Key Structural and Functional Differences

Substituent Flexibility: The target compound uses a cyclopropanecarbonyl group, which is smaller and more rigid than the phenylethyl group in the analogue from . This may reduce steric hindrance and improve membrane permeability.

Biological Relevance: Urea derivatives (e.g., 11a–11o, ) feature thiazole and urea moieties, which are associated with kinase inhibition and anticancer activity. The benzothiazole derivative () includes a pyridine-2-carbonyl group, enhancing metal-binding capacity, a feature absent in the target compound.

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, which may extend the half-life of the target compound relative to analogues with alkyl chains (e.g., phenylethyl in ).
  • Solubility : The benzonitrile core and piperazine linker may enhance aqueous solubility compared to benzothiazole derivatives ().

Biological Activity

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article examines its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H20N4O
  • Molecular Weight : 284.37 g/mol
  • CAS Number : 918482-06-1

The structural features include a piperazine ring, a cyclopropanecarbonyl group, and a benzonitrile moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures can influence microtubule dynamics and apoptotic pathways. For instance, derivatives of piperazine have been shown to enhance the sensitivity of cancer cells to apoptotic signals by acting on microtubule stabilization and destabilization pathways. Specifically, the compound may interact with the colchicine-binding site on β-tubulin, leading to mitotic arrest in cancer cells .

Antitumor Activity

A study focusing on piperazine-based compounds demonstrated that these agents could significantly inhibit the growth of colon cancer cells by inducing mitotic arrest. The effective concentration (ED50) for some derivatives was reported around 115 nM .

CompoundED50 (nM)Cell Line
AK301115HT29 (Colon Cancer)
Control>1000Normal Lung Fibroblasts

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by substituents on the piperazine and benzonitrile moieties. Variations in these groups can lead to significant changes in potency and selectivity against different cancer cell lines.

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can sensitize cancer cells to tumor necrosis factor (TNF), enhancing apoptosis through increased expression of TNFR1 and activation of caspases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthetic approach involves the condensation of 4-[4-(cyclopropanecarbonyl)piperazin-1-ylmethyl]benzaldehyde with 3-cyanophenylhydrazine hydrochloride under reflux in ethanol, yielding ~45% product after purification via normal-phase chromatography . Optimizing stoichiometry (e.g., 1.4:1 molar ratio of aldehyde to hydrazine) and solvent polarity (e.g., dichloromethane/ethyl acetate gradients) improves purity. Contamination by unreacted starting materials can reduce yields, necessitating iterative chromatographic steps .

Q. How is structural confirmation of this compound performed, and what spectroscopic data are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. Key NMR signals include:

  • ¹H NMR : δ 2.38–2.94 ppm (piperazine CH₂ groups), δ 7.3–7.8 ppm (aromatic protons from benzonitrile).
  • ¹³C NMR : δ ~118 ppm (CN group), δ ~170 ppm (cyclopropanecarbonyl carbonyl).
    HPLC purity ≥98% (using C18 columns with acetonitrile/water gradients) confirms absence of synthetic byproducts .

Q. What safety precautions are recommended for handling this compound during synthesis?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile intermediates (e.g., benzonitrile derivatives). Waste must be segregated and treated by certified hazardous waste services to prevent environmental release of cyanide-containing byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in drug discovery?

  • Methodological Answer : Systematic modifications to the cyclopropanecarbonyl or piperazine groups can elucidate SAR. For example:

  • Replace cyclopropanecarbonyl with quinoline-carboxamide (as in Olaparib analogs) to assess PARP inhibition .
  • Introduce methyl groups to the piperazine ring (e.g., 3-(4-methylpiperidin-1-yl)propionitrile) to study steric effects on target binding .
    Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (using software like AutoDock Vina) validate SAR hypotheses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Replicate experiments using standardized protocols (e.g., MTT assays at 48–72 hours for cytotoxicity).
  • Cross-validate with orthogonal methods (e.g., Western blotting for target protein expression vs. functional assays) .
  • Perform meta-analyses of published IC₅₀ values to identify outliers and contextualize variability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate:

  • Lipophilicity (LogP ~2.5–3.0, critical for blood-brain barrier penetration).
  • Metabolic stability (CYP450 isoform interactions predicted via docking).
  • Solubility : Experimental validation via shake-flask method (e.g., in PBS pH 7.4) complements computational data .

Properties

IUPAC Name

3-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-11-13-2-1-3-14(10-13)12-18-6-8-19(9-7-18)16(20)15-4-5-15/h1-3,10,15H,4-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINYORXKGXJFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649712
Record name 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918482-06-1
Record name 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.